2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 3-position and an isobutyrate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate involves its interaction with various molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects. The phenyl group can enhance binding affinity to specific targets, while the isobutyrate ester can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar chromen core with a different ester group.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate: Similar chromen core with different substituents.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The phenyl group at the 3-position and the isobutyrate ester at the 7-position provide a unique structural framework that can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)18(20)22-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)23-17(14)11-15/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODSWUGVRPBNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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